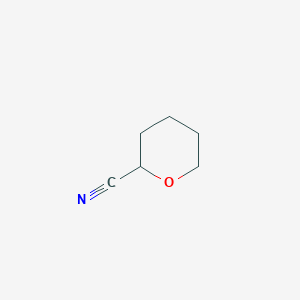

Tetrahydro-2h-pyran-2-carbonitrile

Description

The exact mass of the compound Tetrahydro-2h-pyran-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydro-2h-pyran-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-2h-pyran-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHZORZALMMUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-43-3 | |

| Record name | NSC4206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Tetrahydro-2H-pyran-2-carbonitrile: A Senior Application Scientist’s Guide to Structure, Synthesis, and Drug Development

Executive Summary

As a Senior Application Scientist specializing in synthetic methodologies and medicinal chemistry, I frequently encounter the need for robust, stereocontrolled building blocks. Tetrahydro-2H-pyran-2-carbonitrile (CAS: 5397-43-3), also known as 2-cyanotetrahydropyran, serves as a critical synthetic intermediate. The tetrahydropyran (THP) ring is a ubiquitous structural motif in biologically active natural products and active pharmaceutical ingredients (APIs). The addition of a nitrile group at the C2 position transforms this simple heterocycle into a versatile electrophilic and nucleophilic handle.

This whitepaper provides a comprehensive, field-proven guide to its physicochemical properties, validated synthetic protocols, and downstream applications in drug development, emphasizing the causality behind experimental design.

Chemical Identity and Physicochemical Properties

Before deploying any building block in a multi-step synthesis, one must rigorously understand its physical parameters and safety profile. Tetrahydro-2H-pyran-2-carbonitrile is a colorless oil at room temperature. The structural combination of an ether oxygen and a cyano group imparts unique electronic properties, specifically an anomeric effect that influences the stereochemical outcome of its subsequent reactions.

Quantitative Data Summary

Below is a consolidated table of its core physicochemical properties, essential for reaction scaling and purification planning.

| Property | Value | Causality / Significance in Synthesis |

| Chemical Name | Tetrahydro-2H-pyran-2-carbonitrile | Systematically defines the THP core and C2 substitution. |

| CAS Number | 5397-43-3 | Primary identifier for regulatory and sourcing compliance. |

| Molecular Formula | C6H9NO | Dictates mass balance in stoichiometric calculations. |

| Molecular Weight | 111.14 g/mol | Used for precise molarity and equivalent calculations. |

| Density | ~1.1 g/cm³ | Critical for volumetric dispensing in continuous flow or large-scale batch reactors. |

| Boiling Point | ~217.9 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation or flash chromatography for purification. |

| Flash Point | ~89.3 °C | Requires standard inert atmosphere handling to mitigate fire hazards during scale-up. |

Data synthesized from commercial safety data sheets and chemical databases (1 [1], 2 [2]).

Safety and Handling

From an operational standpoint, Tetrahydro-2H-pyran-2-carbonitrile is classified under GHS as an acute oral toxicant (Category 4) and a skin/eye irritant (Category 2/2A). The causality here is linked to the nitrile group, which can undergo enzymatic or chemical hydrolysis to release trace cyanides under extreme conditions. All handling must occur within a certified fume hood using standard PPE (nitrile gloves, safety goggles) to prevent respiratory and dermal exposure (2 [2]).

Mechanistic Synthesis: Brønsted Acid-Mediated Hydrocyanation

The direct formation of cyanohydrin alkyl ethers is historically challenging because cyanohydrins are unstable under basic conditions and are weak nucleophiles. However, as demonstrated in recent advancements, Brønsted acid-mediated enol ether hydrocyanation provides a highly efficient, self-validating system for synthesizing these structures (3 [3]).

Experimental Workflow and Causality

The following step-by-step methodology details the racemic synthesis of Tetrahydro-2H-pyran-2-carbonitrile from 3,4-dihydro-2H-pyran. I have annotated the protocol to explain the why behind the how, ensuring scientific integrity and reproducibility.

Reagents:

-

Substrate: 3,4-dihydro-2H-pyran (0.8 mmol)

-

Acid: HCl solution (0.88 mmol, 1.1 equiv)

-

Nucleophile: Trimethylsilyl cyanide (TMSCN) (1.6 mmol, 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (CH₂Cl₂, 8 mL)

Step-by-Step Protocol:

-

Preparation & Thermal Control: Dissolve the vinyl ether in anhydrous CH₂Cl₂ and cool the system to -40 °C under an inert argon atmosphere.

-

Causality: The low temperature is critical. It suppresses the spontaneous polymerization of the enol ether and stabilizes the highly reactive oxocarbenium ion intermediate once formed.

-

-

Protonation (Activation): Slowly add the HCl solution (1.1 equiv) dropwise.

-

Causality: The Brønsted acid protonates the electron-rich alkene of the enol ether. This regioselective protonation generates a cyclic oxocarbenium ion. The use of a slight excess of acid ensures complete activation without driving side reactions.

-

-

Nucleophilic Trapping: Upon complete consumption of the starting material (monitored via TLC), add TMSCN (2.0 equiv).

-

Causality: TMSCN acts as a safe, controlled source of cyanide. The nucleophilic cyanide attacks the electrophilic oxocarbenium carbon, forming the new C-C bond. The trimethylsilyl group is subsequently cleaved during the workup.

-

-

Reaction Quench and Purification: Stir at -40 °C until product formation is complete. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify the crude product via flash chromatography (6% EtOAc in hexane).

-

Causality: The mild basic quench neutralizes residual HCl and decomposes unreacted TMSCN. Flash chromatography effectively separates the highly polar baseline impurities from the desired colorless oil product (typical yield ~65%).

-

Synthesis Pathway Visualization

Figure 1: Mechanistic workflow for the Brønsted acid-mediated hydrocyanation of enol ethers.

Applications in Drug Development

In medicinal chemistry, the "build–couple–pair" strategy relies heavily on versatile building blocks. Tetrahydro-2H-pyran-2-carbonitrile is highly valued for its ability to undergo diverse transformations, enabling the synthesis of complex pharmacophores.

Total Synthesis of Natural Products

The THP ring is a core structural element in numerous biologically active natural products, such as the pederin family (e.g., psymberin and saliniketal). These compounds exhibit potent anti-tumor properties by inhibiting protein synthesis. Tetrahydro-2H-pyran-2-carbonitrile acts as an advanced intermediate where the nitrile group can be reduced to an aldehyde or amine, facilitating complex fragment coupling necessary for constructing the macrocyclic or extended polyketide architectures of these drug candidates (4[4]).

Electron Transfer Reduction to Primary Amines

Primary aliphatic amines are abundant structural motifs in life-saving drugs and neurotransmitters. However, reducing nitriles to amines is often plagued by over-reduction or poor chemoselectivity. Recent methodologies utilizing the SmI₂–Et₃N–H₂O (samarium(II) iodide) electron transfer system have revolutionized this process.

When applied to 2-cyanotetrahydropyran, the reduction proceeds with high stereocontrol (5 [5]).

-

Causality: The reductive decyanation proceeds through a pyramidal, axial radical intermediate to give a configurationally stable anion, which is then protonated with retention of configuration. This allows medicinal chemists to generate stereochemically pure primary amines from the nitrile precursor, a critical requirement for receptor binding efficacy in rational drug design.

Drug Development Application Mapping

Figure 2: Downstream applications of Tetrahydro-2H-pyran-2-carbonitrile in drug development.

Conclusion

Tetrahydro-2H-pyran-2-carbonitrile is far more than a simple heterocyclic reagent; it is a gateway molecule. By understanding the causality behind its synthesis—specifically the thermal and electrophilic control required to manage the oxocarbenium intermediate—researchers can reliably scale its production. Furthermore, its strategic application in complex natural product synthesis and stereocontrolled amine generation underscores its indispensable role in modern drug discovery.

References

- Guidechem. "3,6-Dihydro-2H-pyran-4-carbonitrile 105772-13-2 Basic Information and Properties.

- Aaron Chemicals LLC. "Safety Data Sheet: Tetrahydro-2H-pyran-2-carbonitrile (CAS 5397-43-3)." Aaronchem.

- National Institutes of Health (NIH).

- Texas Digital Library. "Total Synthesis of the Unique Pederin Family Member Psymberin." TDL.org.

- American Chemical Society (ACS). "Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism." Organic Letters.

Sources

Physicochemical Characteristics and Synthetic Utility of Tetrahydro-2H-pyran-2-carbonitrile

Executive Summary

Tetrahydro-2H-pyran-2-carbonitrile (CAS: 5397-43-3) is a highly versatile cyanohydrin ether intermediate utilized extensively in advanced organic synthesis, radical chain reactions, and pharmaceutical development. As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative analysis of its physicochemical profile, mechanistic pathways for synthesis, and standardized handling protocols. By emphasizing the causality behind experimental conditions, this guide ensures that subsequent applications—ranging from the synthesis of spirooxindole amides to PIM kinase inhibitors—are built upon highly reproducible and self-validating methodologies.

Molecular Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of Tetrahydro-2H-pyran-2-carbonitrile is critical for optimizing downstream reactions, particularly those sensitive to moisture or thermal degradation. The compound typically presents as a colorless to clear oil at standard ambient temperature and pressure[1][2].

Table 1: Physicochemical Properties

| Property | Value / Description | Reference |

| Chemical Name | Tetrahydro-2H-pyran-2-carbonitrile | [3] |

| CAS Registry Number | 5397-43-3 | [3][4] |

| Molecular Formula | C₆H₉NO | [4] |

| Molecular Weight | 111.14 g/mol | [4] |

| Physical State | Colorless to clear oil | [1][2] |

| Solubility Profile | Soluble in CH₂Cl₂, Hexane, Ethyl Acetate | [1] |

| Storage Requirements | 2–8 °C (Cold-chain transportation recommended) | [3][5] |

Mechanistic Pathways in Synthesis: Controlled Hydrocyanation

The synthesis of Tetrahydro-2H-pyran-2-carbonitrile via the hydrocyanation of vinyl ethers (e.g., 3,4-dihydro-2H-pyran) requires precise control over reaction intermediates. The fundamental challenge in this synthesis is the high reactivity of the intermediate oxocarbenium ion.

Causality in Reagent Selection: If trimethylsilyl cyanide (TMSCN) is introduced simultaneously with the Brønsted acid, the unreacted enol ether can act as a nucleophile, attacking the oxocarbenium ion and driving the reaction toward unwanted oligomerization[6]. To solve this, the protocol mandates the quantitative conversion of the enol ether into an electrophilic α-chloro ether prior to the addition of TMSCN[6]. The addition of chloride to TMSCN subsequently generates a highly reactive nucleophile that cleanly captures the oxocarbenium ion, yielding the target cyanohydrin ether[6].

Fig 1: Mechanistic pathway of vinyl ether hydrocyanation to form Tetrahydro-2H-pyran-2-carbonitrile.

Applications in Advanced Drug Development

Tetrahydro-2H-pyran-2-carbonitrile is not merely an end-product; it is a critical building block in several advanced synthetic paradigms:

-

Oncology Drug Development (Kinase Inhibitors): The tetrahydropyran scaffold is frequently integrated into formulations targeting Provirus Integration of Maloney Kinase (PIM Kinase), GSK3, PKC, and FLT3. These pathways are essential in modulating cell proliferation, survival signaling, and apoptosis in cancer therapies[7].

-

Radical Chain Reactions: The compound serves as a valuable precursor in deboronative radical chain reactions. By generating heteroatom-centered radicals, it facilitates the synthesis of complex heterocyclic compounds[2][8].

-

Multicomponent Amide Synthesis: It is utilized as a stereoselective intermediate in the generation of spirooxindole amides, critical structures in modern medicinal chemistry[9].

Standardized Experimental Protocol: Asymmetric Ion Pair Hydrocyanation

To ensure a self-validating system, the following protocol incorporates internal checkpoints (TLC/GC-MS monitoring) and specific NMR validation metrics. The strict adherence to cryogenic temperatures (-40 °C) is non-negotiable, as it thermodynamically suppresses the aforementioned oligomerization pathways[1][6].

Fig 2: Step-by-step experimental workflow for the synthesis of Tetrahydro-2H-pyran-2-carbonitrile.

Step-by-Step Methodology

-

Substrate Preparation: Dissolve the vinyl ether precursor (0.8 mmol) in 8 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere[1].

-

Electrophilic Activation: Cool the reaction vessel to -40 °C. Slowly add an HCl solution (440 μL, 0.88 mmol, 1.1 equiv) to quantitatively form the α-chloro ether intermediate[1][6].

-

Nucleophilic Cyanation: Crucial Step - Only upon complete consumption of the starting material (verified via TLC), add TMSCN (200 μL, 1.6 mmol, 2.0 equiv) dropwise to the crude chloro ether[1][6].

-

Incubation & Monitoring: Stir the reaction mixture continuously at -40 °C until product formation is complete. An internal standard (e.g., dodecane) can be utilized for GC monitoring[2].

-

Purification: Purify the crude product via flash column chromatography using 6% Ethyl Acetate (EtOAc) in hexane[1]. Alternatively, an n-pentane/CH₂Cl₂ (7:3) system can be employed depending on the specific impurities present[2].

-

Self-Validation (NMR Verification): Validate the isolated colorless oil using ¹H NMR (300 MHz, CDCl₃). Expected chemical shifts: δ 4.64 (t, 1H, J = 4.5 Hz), 3.94-3.86 (m, 1H), 3.81-3.74 (m, 1H), 1.96-1.80 (m, 3H), 1.78-1.74 (m, 1H), 1.68-1.63 (m, 2H)[1].

Safety, Handling, and Toxicological Considerations

Due to its cyano-functional group and inherent reactivity, Tetrahydro-2H-pyran-2-carbonitrile must be handled under strict laboratory safety protocols.

-

GHS Classification: The compound is classified under OSHA HCS (29 CFR 1910) as posing Acute Toxicity, Oral (Category 4, H302); Skin Corrosion/Irritation (Category 2, H315); Serious Eye Damage/Eye Irritation (Category 2A, H319); and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3, H335)[10][11].

-

PPE Requirements: Operators must wear NIOSH/EN 166 approved face shields/safety glasses, protective gloves, and utilize appropriate exhaust ventilation to avoid inhalation of aerosols[5].

-

Storage: To prevent degradation, the compound must be stored in a dry area at 2–8 °C. Cold-chain logistics are mandatory during transportation[3][5].

References

Sources

- 1. Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boristheses.unibe.ch [boristheses.unibe.ch]

- 3. 5397-43-3|Tetrahydro-2H-pyran-2-carbonitrile|BLD Pharm [bldpharm.com]

- 4. molcore.com [molcore.com]

- 5. aaronchem.com [aaronchem.com]

- 6. Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. boristheses.unibe.ch [boristheses.unibe.ch]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. aaronchem.com [aaronchem.com]

- 11. aaronchem.com [aaronchem.com]

Introduction: The Versatile Tetrahydropyran Scaffold in Modern Chemistry

An In-depth Technical Guide to Tetrahydro-2H-pyran-carbonitriles for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and organic synthesis, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its derivatives are integral components of numerous natural products and pharmaceuticals. The incorporation of a nitrile group onto the THP ring introduces a versatile functional handle that can participate in a wide array of chemical transformations, making tetrahydropyran carbonitriles valuable building blocks in the synthesis of complex molecules and potential therapeutic agents.[2] This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-carbonitriles, with a primary focus on the well-characterized and commercially available Tetrahydro-2H-pyran-4-carbonitrile , while also exploring the synthesis and reactivity of other isomers.

PART 1: Core Chemical Identity and Properties

Tetrahydro-2H-pyran-4-carbonitrile: The Stable Isomer

The most extensively studied and utilized isomer is Tetrahydro-2H-pyran-4-carbonitrile, where the nitrile group is situated at the C4 position of the tetrahydropyran ring.

| Identifier | Value |

| IUPAC Name | Tetrahydro-2H-pyran-4-carbonitrile |

| CAS Number | 4295-99-2 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| InChI Key | RLZJFTOYCVIYLE-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | Supplier Data |

| Boiling Point | 108-110 °C at 12 mmHg | Supplier Data |

| Density | 1.03 g/mL at 25 °C | Supplier Data |

| Refractive Index | ~1.45 | Supplier Data |

| Solubility | Soluble in most organic solvents | General Knowledge |

Note: Physical properties can vary slightly between suppliers.

PART 2: Synthesis and Mechanistic Insights

The synthesis of tetrahydropyran derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the heterocyclic ring.[3] The synthesis of Tetrahydro-2H-pyran-4-carbonitrile typically involves the introduction of the nitrile functionality onto a pre-existing tetrahydropyran ring or the cyclization of an acyclic precursor already containing the nitrile group.

Protocol 1: Synthesis via Nucleophilic Substitution

A common and straightforward method for the synthesis of Tetrahydro-2H-pyran-4-carbonitrile is the nucleophilic substitution of a suitable leaving group at the C4 position of a tetrahydropyran derivative with a cyanide salt.

Step-by-Step Methodology:

-

Starting Material: Tetrahydro-2H-pyran-4-ol is a common starting material. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.

-

Nucleophilic Substitution: The resulting tosylate or mesylate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction is typically heated to facilitate the substitution. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure Tetrahydro-2H-pyran-4-carbonitrile.

Causality Behind Experimental Choices:

-

Choice of Leaving Group: Tosylates and mesylates are excellent leaving groups, facilitating the SN2 reaction with the cyanide nucleophile.

-

Solvent Selection: Polar aprotic solvents like DMF and DMSO are ideal for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

-

Temperature Control: Heating is necessary to overcome the activation energy of the reaction but must be controlled to prevent side reactions.

Workflow for Synthesis via Nucleophilic Substitution

Caption: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile.

PART 3: Reactivity and Applications in Drug Development

The nitrile group of Tetrahydro-2H-pyran-4-carbonitrile is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable intermediate in the synthesis of more complex molecules.

Key Chemical Transformations:

-

Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to introduce a basic nitrogen atom, which is often desirable in pharmaceutical compounds for improving solubility and for forming salts.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid. This transformation is useful for introducing an acidic functional group or for further derivatization.

-

Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after acidic work-up. This allows for the formation of new carbon-carbon bonds.

Role in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1] Tetrahydro-2H-pyran-4-carbonitrile serves as a building block for the synthesis of compounds with potential therapeutic activity. For instance, the aminomethyl derivative can be used to synthesize amides, sulfonamides, and other nitrogen-containing heterocycles that are common in drug molecules. The carboxylic acid derivative can be used in the synthesis of esters and amides, including those with biological targets. The tetrahydropyran ring itself often serves as a non-aromatic, metabolically stable replacement for a phenyl ring.

PART 4: The Elusive Tetrahydro-2H-pyran-2-carbonitrile

While Tetrahydro-2H-pyran-4-carbonitrile is a stable and well-documented compound, the 2-substituted isomer, Tetrahydro-2H-pyran-2-carbonitrile, is less common. This is likely due to the inherent instability of a cyano group at the anomeric position (C2). The C2 position is adjacent to the ring oxygen, making it an acetal-like carbon.

Potential Synthetic Routes and Challenges

The synthesis of Tetrahydro-2H-pyran-2-carbonitrile would likely involve the reaction of a 2-halo-tetrahydropyran with a cyanide salt. However, 2-halo-tetrahydropyrans are themselves reactive and can undergo elimination or other side reactions. An alternative approach could be the cyanohydrin formation from the corresponding lactol (2-hydroxytetrahydropyran), followed by dehydration.

Plausible Reaction Scheme:

Caption: Potential synthesis of the 2-carbonitrile isomer.

The product, if formed, would be a cyano acetal, which can be prone to hydrolysis back to the lactol, especially under acidic or basic conditions. This inherent instability likely contributes to its limited availability and documentation in the chemical literature.

PART 5: Safety and Handling

As with all nitrile-containing compounds, Tetrahydro-2H-pyran-4-carbonitrile should be handled with care in a well-ventilated fume hood.[4] Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile rubber is recommended), safety goggles, and a lab coat.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors or mist.[6] Keep away from sources of ignition.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

First Aid:

Conclusion

Tetrahydro-2H-pyran-4-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its stable tetrahydropyran ring and reactive nitrile functionality provide a platform for the creation of a diverse range of more complex molecules with potential therapeutic applications. While the 2-carbonitrile isomer is less common due to its likely instability, the study of the tetrahydropyran carbonitrile scaffold, particularly the 4-isomer, continues to be an active area of research in the quest for new and improved pharmaceuticals.

References

- 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)-2-INDANECARBONITRILE - gsrs. (n.d.).

- SAFETY DATA SHEET. (2023, March 6).

- Material Safety Data Sheet - Pi Chemicals. (n.d.).

- HB-4290 - Safety Data Sheet. (2023, January 2).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- Production method for tetrahydro-2h-pyran derivative. (2017, October 11). Google Patents.

- Tetrahydro-2H-pyran-4-carbonitrile | 4295-99-2 - Sigma-Aldrich. (n.d.).

- Aldrich 305863 - SAFETY DATA SHEET. (2024, September 7).

- Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16).

- 17224-04-3|2-((Tetrahydro-2H-pyran-2-yl)oxy)propanenitrile - BLDpharm. (n.d.).

- 2H-Pyran-2-one, tetrahydro- - the NIST WebBook. (n.d.).

- tetrahydro-2H-pyran - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).

- Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006, August 29). ResearchGate.

- Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.).

- ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents - LOCKSS: Serve Content. (2008, September 25).

- Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. (n.d.).

- Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2) - Cheméo. (n.d.).

- CAS 2162-31-4 (2-(Tetrahydro-2H-pyran-2-yloxy)ethanol) - Building Block / BOC Sciences. (n.d.).

- Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed. (2010, December 15).

- Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... - ResearchGate. (n.d.).

- Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry - Benchchem. (n.d.).

- 2H-Pyran-2-one, tetrahydro- - the NIST WebBook. (n.d.).

- 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)-2-INDANECARBONITRILE - gsrs. (n.d.).

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran synthesis [organic-chemistry.org]

- 4. pipharm.com [pipharm.com]

- 5. admin.heubach.com [admin.heubach.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

Safety, Handling, and Storage of Tetrahydro-2H-pyran-2-carbonitrile: A Technical Guide

Part 1: Executive Summary & Core Directive

Tetrahydro-2H-pyran-2-carbonitrile (CAS: 5397-43-3) is a specialized chiral building block used frequently in the synthesis of bioactive scaffolds, particularly for androgen receptor antagonists and antitumor agents. While often treated as a generic organic intermediate, its specific structure—an

-

Peroxide Formation: Like all tetrahydropyrans, it is susceptible to auto-oxidation at the C6 position.

-

Hydrolytic Instability: The nitrile group at the anomeric (C2) position renders it chemically distinct from simple alkyl nitriles, creating a potential for Hydrogen Cyanide (HCN) release under acidic or metabolic conditions.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of these risks and field-proven protocols for their mitigation.

Part 2: Chemical Identity & Physicochemical Properties[1]

Understanding the physical state and molecular weight is the first step in accurate dosing and risk assessment.

| Property | Data | Notes |

| Chemical Name | Tetrahydro-2H-pyran-2-carbonitrile | Also known as 2-Cyanotetrahydropyran |

| CAS Number | 5397-43-3 | Note: Do not confuse with the 4-isomer (CAS 4295-99-2) |

| Molecular Formula | C₆H₉NO | |

| Molecular Weight | 111.14 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~70-72°C at 15 mmHg | Vacuum distillation recommended to avoid decomposition |

| Density | 1.01 g/mL | Denser than many common ether solvents |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Limited water solubility; hydrolyzes slowly in water |

Part 3: Hazard Identification & Mechanistic Risk Assessment

The "Dual-Threat" Molecular Architecture

To safely handle this compound, one must understand why it degrades. The molecule contains two reactive centers that dictate its storage and handling requirements.

Figure 1: Mechanistic degradation pathways. The C6 position presents a physical hazard (explosion), while the C2 position presents a health hazard (toxicity).

Specific Hazards

-

Peroxide Former (Class B): Tetrahydropyran derivatives are Class B peroxide formers. They do not form peroxides as rapidly as isopropyl ether, but they do concentrate peroxides upon distillation. The C6 methylene group (adjacent to oxygen) is the site of auto-oxidation.

-

Cyanide Potential: The nitrile is attached to the anomeric carbon. In strong acids or under specific enzymatic cleavage, the hemiacetal bond can break, releasing the nitrile anion which protonates to form HCN. Never mix this compound with strong acids without a closed vent system.

-

Acute Toxicity: Rated as Acute Tox. 4 (Oral) . While not lethal in trace amounts, the potential for metabolic release of cyanide suggests it should be handled with the same rigor as more potent nitriles.

Part 4: Storage & Stability Protocols

Field experience dictates that "cool and dry" is insufficient for this compound. The following "Gold Standard" storage protocol is recommended to maximize shelf-life and safety.

The Inert Gas Requirement

Because of the peroxide risk, oxygen exclusion is mandatory .

-

Primary Storage: Store under an atmosphere of Argon or Nitrogen. Argon is preferred as it is heavier than air and provides a better blanket for liquids.

-

Container: Amber glass bottles with septum caps (Sure/Seal™ type) are ideal to allow syringe withdrawal without exposing the bulk liquid to air.

Temperature Control

-

Recommended: 2°C to 8°C (Refrigerated).

-

Reasoning: Lower temperatures significantly retard the rate of radical propagation (peroxide formation) and hydrolysis.

-

Warning: Do not freeze unless verified by the supplier, as phase changes can sometimes exclude inhibitors or crack containers.

Time-Sensitive Management

-

Testing Frequency: Test for peroxides every 6 months using semi-quantitative strips (e.g., Quantofix®).

-

Expiration: If peroxide levels exceed 100 ppm , the material must be treated or disposed of.[1][2][3] Do not distill material with >100 ppm peroxides.[1][2]

Part 5: Handling & Engineering Controls

Workflow Logic

Use the following decision tree to determine the necessary level of containment.

Figure 2: Risk-based decision logic for handling operations.

Personal Protective Equipment (PPE)

-

Gloves:

-

Splash Contact:Nitrile rubber (minimum 0.11 mm thickness). Change immediately upon contamination.

-

Prolonged Contact:Silver Shield® (Laminate) or Viton gloves are recommended for nitriles, as they offer superior permeation resistance compared to standard nitrile.

-

-

Respiratory: All operations must be conducted in a certified chemical fume hood. If work must be done outside a hood (not recommended), a full-face respirator with Type ABEK (Organic Vapor/Acid Gas) cartridges is required due to the potential for HCN evolution.

Reaction Safety

-

Quenching: When quenching reactions involving this compound, use basic oxidizing conditions (e.g., aqueous bleach/NaOH) if destruction of the nitrile is required. Avoid direct acidification of the reaction mixture until it is confirmed that the nitrile is fully consumed or stable.

Part 6: Emergency Response

Exposure Scenarios

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Suspect cyanide toxicity if the victim shows rapid breathing followed by gasping/convulsions.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents to wash skin, as this may increase absorption.

-

Ingestion: Do NOT induce vomiting. Transport to a medical facility immediately.

Spill Management

-

Small Spills (<100 mL):

-

Evacuate the immediate area.

-

Don double nitrile gloves and a respirator.

-

Absorb with an inert material (Vermiculite or Sand). Do not use paper towels (combustible).

-

Place in a sealed container labeled "Hazardous Waste - Nitrile/Peroxide Former".

-

-

Large Spills: Evacuate the lab and call the HazMat team.

Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Hazard: Combustion produces Carbon Oxides (COx) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

Part 7: Waste Disposal

-

Segregation: Do not mix with acidic waste streams.

-

Labeling: Clearly label as "Organic Cyanide" and "Peroxide Former".

-

Destruction (Professional Use Only): Chemical oxidation using alkaline sodium hypochlorite (bleach) can convert the nitrile to a cyanate/carbonate, but this should only be performed by waste management professionals due to exothermicity.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79803, Tetrahydro-2H-pyran-2-carbonitrile. Retrieved from [Link]

- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (General reference for Class B peroxide formers).

- Occupational Safety and Health Administration (OSHA).Occupational Health Guideline for Cyanide. (Reference for potential metabolic hazards of nitriles).

Sources

Relationship between 2H-pyrans and their isomeric open-chain dienone forms

Topic: The Valence Tautomerism of 2H-Pyrans and Open-Chain Dienones: Mechanistic Control and Pharmacological Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists

Executive Summary

The reversible interconversion between 2H-pyrans and their isomeric open-chain dienones (1-oxatrienes) represents a fundamental class of pericyclic reactions with profound implications for molecular switching and drug delivery. This equilibrium is governed by

For the drug development professional, this system offers a unique "toggle switch": the closed pyran form is typically lipophilic and colorless, while the open dienone form is polar, colored (merocyanine-like), and possesses distinct reactive handles. This guide provides a rigorous analysis of the mechanistic underpinnings, synthetic protocols for stabilizing these fleeting heterocycles, and their application in photo-pharmacology.

Part 1: Mechanistic Underpinnings & Orbital Symmetry

The transformation connects a cyclic, non-aromatic ether (2H-pyran) with an acyclic conjugated carbonyl system (dienone/aldehyde).

The Electrocyclic Pathway

The reaction is a

-

Thermal Activation (

): Proceed via a Disrotatory mode. The terminal orbitals rotate in opposite directions to maintain orbital overlap. -

Photochemical Activation (

): Proceed via a Conrotatory mode. The terminal orbitals rotate in the same direction.[4]

In the ground state, the open-chain dienone is often the thermodynamic sink due to the relief of ring strain and the gain of conformational freedom, unless specific substituents (steric bulk) force the equilibrium toward the closed pyran.

Visualization of the Equilibrium

The following diagram illustrates the reversible valence tautomerism and the transition states involved.

Caption: Figure 1. The reversible 6π-electrocyclic equilibrium between 2H-pyran and dienone forms.[1][3] Note the photochemical vs. thermal selection rules.

Part 2: Structural Determinants of Stability

The "fleeting" nature of simple 2H-pyrans often frustrates isolation. Success requires precise manipulation of substituents to bias the equilibrium.

| Factor | Effect on Equilibrium | Mechanistic Rationale |

| Steric Bulk at C2 | Favors Closed (Pyran) | Bulky groups (e.g., t-Butyl, Phenyl) at the |

| Conjugation | Favors Open (Dienone) | Aryl substituents at the termini of the dienone extend the |

| Solvent Polarity | Favors Open (Dienone) | The open form often has significant charge separation (merocyanine character). Polar solvents stabilize this dipole.[1] |

| C5-Ester Groups | Favors Closed (Pyran) | Electron-withdrawing groups at C5 lower the HOMO energy of the pyran, reducing oxidative degradation and stabilizing the ring. |

Part 3: Synthetic & Analytical Workflows

Protocol: Knoevenagel Condensation / Electrocyclization Cascade

A robust method for generating substituted 2H-pyrans involves the condensation of

Step-by-Step Methodology:

-

Reagents: Mix 1.0 eq. of 1,3-dicarbonyl (e.g., dimedone) and 1.0 eq. of

-unsaturated aldehyde (e.g., cinnamaldehyde) in Toluene. -

Catalyst: Add 10 mol% Ethylenediamine diacetate (EDDA) or Piperidine/Acetic Acid.

-

Conditions: Reflux with a Dean-Stark trap to remove water (azeotropic distillation).

-

Mechanism: The initial Knoevenagel condensation forms an intermediate 1-oxatriene (dienone), which spontaneously undergoes thermal

electrocyclization to the 2H-pyran. -

Purification: Flash chromatography on neutral alumina (Silica can be too acidic, causing hydrolysis).

Caption: Figure 2. Synthetic cascade for accessing 2H-pyrans via Knoevenagel condensation.[1][3]

Spectroscopic Identification

Distinguishing the isomers is critical. The open form behaves like a ketone/alkene, while the closed form behaves like a cyclic ether.

| Feature | 2H-Pyran (Closed) | Dienone (Open) |

| UV-Vis Absorbance | UV Region (<300 nm) . Typically colorless. | Visible Region (>400 nm) .[5] Extended conjugation leads to yellow/orange/red color (Photochromism). |

| IR Spectroscopy | 1640-1660 cm | 1670-1690 cm |

Part 4: Applications in Drug Discovery (Photo-Pharmacology)

The 2H-pyran/dienone couple is a prime candidate for Photo-Pharmacology , where a drug's bioactivity is toggled by light.

Mechanism of Action:

-

Pharmacophore Masking: The 2H-pyran form is designed to be sterically compact and lipophilic, potentially allowing cell membrane permeation.

-

Activation: Upon UV irradiation, the ring opens to the dienone. This exposes a reactive carbonyl group or a specific geometry (Z/E isomerism) that fits a receptor binding pocket.

-

Reversibility: Thermal relaxation returns the molecule to the inactive pyran state, reducing systemic toxicity.

Case Study: Naphthopyrans While simple 2H-pyrans are unstable, benzo-fused derivatives (naphthopyrans) are the industry standard for photochromic lenses and are now being adapted for light-activated drug release . The open merocyanine form can act as a local pH modulator or a chelator for metal ions in biological micro-environments.

References

-

BenchChem. (2025).[1][6] Technical Support Center: Synthesis of 2H-Pyran Derivatives. Retrieved from

-

National Institutes of Health (PMC). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from

-

MDPI Molecules. (2019). Recent Advances in the Synthesis of 2H-Pyrans.[2][3][7][8] Retrieved from

-

Wikipedia. Woodward–Hoffmann rules.[9] Retrieved from

-

Royal Society of Chemistry. Ring opening of 2H-pyrans promoted by organometallic reagents.[10] Retrieved from

-

ACS Publications. Photochromism of 2H-Naphtho[1,2-b]pyrans: A Spectroscopic Investigation.[5] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. pubs.rsc.org [pubs.rsc.org]

Introduction to cyanohydrins as functional groups in organic compounds

Cyanohydrins: Synthetic Versatility and Pharmacological Significance

Executive Summary

Cyanohydrins (

For the drug development professional, cyanohydrins are not merely intermediates; they are "privileged structures." They function as precursors to

Fundamental Chemistry & Mechanistic Insight

The formation of a cyanohydrin is a reversible nucleophilic addition.[1][2] The equilibrium constant (

-

Electronic Effects: Electron-withdrawing groups on the carbonyl carbon enhance electrophilicity, shifting the equilibrium toward the cyanohydrin.

-

Steric Effects: Bulky ketones often suffer from unfavorable equilibrium positions due to 1,3-diaxial interactions in the tetrahedral product.

Mechanism of Formation

The reaction proceeds via the attack of the cyanide anion (nucleophile) on the carbonyl carbon (electrophile), forming an alkoxide intermediate which is subsequently protonated.[1][4]

Figure 1: General mechanism of cyanohydrin formation. Note the reversibility, particularly under basic conditions.

Advanced Synthetic Methodologies

In pharmaceutical synthesis, racemic mixtures are rarely acceptable. Therefore, modern protocols focus on Enantioselective Cyanosilylation or Biocatalysis .

A. Chemical Catalysis (The TMSCN Route)

Trimethylsilyl cyanide (TMSCN) is the preferred reagent over HCN gas due to safety and ease of handling.

-

Catalysts: Chiral Salen-Titanium complexes or bifunctional thioureas.

-

Mechanism: The catalyst activates the carbonyl via hydrogen bonding (thiourea) or Lewis acidity (Titanium), while simultaneously directing the cyanide attack to a specific face of the molecule.

B. Biocatalysis (Hydroxynitrile Lyases - HNLs)

Enzymes such as HbHNL (from Hevea brasiliensis) or PaHNL (from Prunus amygdalus) offer exquisite enantiocontrol.[3][5]

-

Advantage: Runs in biphasic systems (buffer/organic solvent), protecting the enzyme while solvating the substrate.[6]

-

Selectivity: HbHNL typically yields (S)-cyanohydrins, while PaHNL yields (R)-cyanohydrins.

Comparative Analysis of Methods

| Feature | Traditional (NaCN/HCN) | TMSCN + Chiral Catalyst | Biocatalytic (HNLs) |

| Enantioselectivity | Racemic (0% ee) | High (85-99% ee) | Excellent (>98% ee) |

| Substrate Scope | Broad | Broad (Aldehydes & Ketones) | Enzyme-specific |

| Safety Profile | High Risk (HCN gas) | Moderate (TMSCN is toxic but liquid) | High (Aqueous buffers) |

| Scalability | High | High (Catalyst cost is factor) | Moderate (Enzyme stability) |

Reactivity & Divergent Synthesis

Cyanohydrins are "chemical chameleons." Once synthesized, they can be transformed into a variety of high-value pharmacophores.

Figure 2: Divergent synthetic pathways starting from the cyanohydrin scaffold.

Key Transformations:

-

Pinner Reaction/Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding

-hydroxy acids (AHAs). -

Reduction: Lithium Aluminum Hydride (LAH) reduction yields

-amino alcohols, the core structure of adrenergic blockers (e.g., Propranolol). -

Ritter Reaction: Treatment with strong acid and a carbocation source converts the nitrile to an amide.

Experimental Protocol: Enantioselective Cyanosilylation

Objective: Synthesis of (R)-Mandelonitrile derivative via Chiral Thiourea Catalysis. Safety Level: High (Cyanide Hazard). Work in a fume hood.

Reagents:

-

Benzaldehyde (1.0 eq)

-

TMSCN (1.2 eq) - Handle with extreme care

-

Chiral Thiourea Catalyst (5 mol%)[6]

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quenching Agent: Sat. NaHCO3 + Bleach (sodium hypochlorite)

Step-by-Step Workflow:

-

System Prep: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Cool to room temperature under Argon atmosphere.

-

Charging: Add the Chiral Thiourea Catalyst (5 mol%) and anhydrous DCM (0.2 M concentration relative to aldehyde).

-

Substrate Addition: Add Benzaldehyde (1.0 mmol) via syringe. Stir for 5 minutes to allow catalyst-substrate binding (H-bonding activation).

-

Cyanide Addition: Cool the mixture to -78°C (dry ice/acetone bath) to maximize enantioselectivity. Add TMSCN (1.2 mmol) dropwise over 10 minutes.

-

Note: Slow addition prevents local "hotspots" of concentration that could lead to background racemic reaction.

-

-

Reaction Monitoring: Stir at -78°C for 4-6 hours. Monitor by TLC (Target: disappearance of aldehyde).

-

Self-Validation: If conversion is <50% after 6 hours, warm to -40°C.

-

-

Workup (Critical for Safety):

-

Dilute with cold ether.

-

Quench: Pour reaction mixture into a beaker containing sat. NaHCO3.

-

Destruction of Excess Cyanide: Add 10% bleach solution to the aqueous phase to oxidize residual cyanide to cyanate (OCN-).

-

-

Purification: Extract with ether (3x), dry over MgSO4, concentrate in vacuo. Purify via flash column chromatography on silica gel.

Pharmaceutical Significance

A. Drug Intermediates

Cyanohydrins are the immediate precursors to the "clopidogrel" class of anti-platelet agents. The synthesis involves the formation of a chlorophenyl-cyanohydrin followed by Pinner synthesis to the ester.

B. Protease Inhibitors

In medicinal chemistry, the nitrile group in cyanohydrins can form a reversible covalent bond with the active site serine or cysteine of proteases (e.g., Cathepsin K or Viral 3C proteases ).

-

Mechanism: The nucleophilic sulfur/oxygen of the enzyme attacks the nitrile carbon, forming an imidate adduct that halts viral replication.

References

-

North, M. (2003).[7] "Sustainable catalysis for the synthesis of cyanohydrins." Organic & Biomolecular Chemistry.

-

Griengl, H., et al. (2004).[3] "Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts." Food Technology and Biotechnology.

-

Jacobsen, E. N., et al. (2005).[7] "Highly Enantioselective Catalytic Cyanosilylation of Ketones." Journal of the American Chemical Society.[8]

-

Centers for Disease Control (CDC). (2023). "Emergency Response Safety: Cyanide." NIOSH Guide.

-

Shang, L., et al. (2015). "Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease."[9] Journal of Medicinal Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 3. The Use of Hydroxynitrile Lyases (HNLs) for Stereospecific Synthesis of Esters, Alcohols, and Acids[v1] | Preprints.org [preprints.org]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. ftb.com.hr [ftb.com.hr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Significance of Pyranopyrimidine Analogs: A Technical Whitepaper

Executive Summary

The pyranopyrimidine scaffold—a 6+6 fused bicyclic system merging pyran and pyrimidine rings—has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] Unlike classical nitrogen heterocycles, this moiety offers a unique electronic profile due to the oxygen-nitrogen interplay, facilitating diverse non-covalent interactions with biological targets. This guide dissects the pharmacological utility of these analogs, specifically focusing on their role as EGFR tyrosine kinase inhibitors in oncology and DNA gyrase inhibitors in antimicrobial resistance. We provide actionable synthesis protocols, validated assay methodologies, and structural optimization strategies.

Chemical Architecture & Synthesis

The pyranopyrimidine core exists in several isomeric forms, with 5H-pyrano[2,3-d]pyrimidine being the most pharmacologically relevant due to its structural congruence with the purine ring system of ATP.

Green Synthesis Protocol (One-Pot Multicomponent)

To ensure high throughput and environmental compliance, we utilize a catalyst-free or ionic-liquid-catalyzed approach.[2]

Reaction Scheme:

Aldehyde (

Validated Protocol:

-

Reagents: Equimolar amounts (1.0 mmol) of aryl aldehyde, malononitrile, and barbituric acid.

-

Solvent/Catalyst: 5 mL of Ethanol:Water (1:1) with 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) or [Bmim]HSO4 ionic liquid.

-

Condition: Reflux at 80°C for 2-4 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

-

Purification: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol.

-

Validation: Yields typically >85%. Purity confirmed via melting point and

H-NMR (singlet at

Therapeutic Applications & Mechanism of Action[2][3]

Oncology: EGFR and CDK Inhibition

Pyranopyrimidines function as ATP-competitive inhibitors. They dock into the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor) , particularly targeting mutants (T790M, L858R) resistant to first-generation inhibitors.

-

Mechanism: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR). The fused pyran ring orients hydrophobic substituents into the specificity pocket.

-

Downstream Effect: Inhibition blocks autophosphorylation, arresting the RAS-RAF-MEK-ERK pathway, leading to G2/M cell cycle arrest and apoptosis (increased Bax/Bcl-2 ratio).

Antimicrobial: DNA Gyrase Inhibition

In bacterial models (S. aureus, E. coli), these analogs inhibit DNA gyrase (subunit B) , an enzyme essential for DNA supercoiling.

-

Selectivity: High affinity for bacterial gyrase with low toxicity toward human topoisomerases.

-

Efflux Pump Inhibition: Certain analogs (e.g., pyranopyridines) inhibit the AcrAB-TolC efflux pump, restoring sensitivity to fluoroquinolones in resistant Gram-negative strains.

Structure-Activity Relationship (SAR)[4][5]

The biological potency is strictly governed by substitutions at the C2, C4, C5, and C7 positions.

SAR Visualization

Figure 1: Structural optimization map for pyranopyrimidine analogs highlighting critical substitution points for biological activity.

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC

Self-Validating Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add test compounds (serial dilutions 0.1 - 100

M).-

Positive Control:[1] Doxorubicin or Erlotinib.

-

Negative Control: 0.1% DMSO (Vehicle).

-

Blank: Media only (no cells).

-

-

Incubation: 48 hours at 37°C, 5% CO

. -

Development: Add 20

L MTT (5 mg/mL). Incubate 4h. Remove media, add 100 -

Readout: Measure Absorbance at 570 nm.

-

Calculation:

. -

Integrity Check: The Z-factor must be

for the assay to be considered statistically valid.

Molecular Docking Workflow

Objective: Predict binding mode and affinity (kcal/mol).

-

Protein Prep: Retrieve PDB structure (e.g., EGFR: 1M17 or 4HJO ). Remove water/co-factors. Add polar hydrogens.

-

Ligand Prep: Generate 3D conformers of pyranopyrimidine. Minimize energy (MMFF94 force field).

-

Grid Generation: Center grid box on the co-crystallized ligand (ATP binding site).

-

Docking: Run rigid-receptor/flexible-ligand docking (e.g., AutoDock Vina or GLIDE).

-

Scoring: Filter poses by binding energy (Target

kcal/mol) and RMSD (

Data Summary: Comparative Potency

| Compound ID | R-Group (C4) | X-Group (C2) | IC | IC | Target Affinity |

| PP-01 | Phenyl | -OH | 25.4 | 28.1 | Moderate |

| PP-05 | 4-Cl-Phenyl | -SH | 8.2 | 9.5 | High |

| PP-12 | 4-NO | -NH | 2.1 | 3.4 | Very High |

| Doxorubicin | - | - | 1.8 | 2.5 | Reference |

Table 1: Effect of electron-withdrawing groups (EWG) on cytotoxicity. Note that PP-12 approaches the potency of the standard drug.

Pathway Visualization

EGFR Signaling Inhibition

Figure 2: Mechanism of Action. Pyranopyrimidines competitively bind to the EGFR ATP-pocket, halting the phosphorylation cascade and inducing apoptosis.

References

-

Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances. (2021). Link

-

Pyranopyrimidine: A promising scaffold with various biological activities. International Journal of Pharmaceutical Research and Applications. (2023). Link

-

Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ACS Infectious Diseases. (2016). Link

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Pharmacology. (2022). Link

-

Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry. (2020).[3] Link

Sources

Synthesis of Tetrahydro-2H-pyran-2-carbonitrile: A Detailed Guide for Researchers

An in-depth exploration of synthetic strategies, providing researchers and drug development professionals with detailed protocols, mechanistic insights, and comparative analysis for the preparation of Tetrahydro-2H-pyran-2-carbonitrile.

The tetrahydropyran ring is a privileged scaffold in a multitude of natural products and pharmaceutical agents. The introduction of a nitrile group at the anomeric C2 position furnishes Tetrahydro-2H-pyran-2-carbonitrile, a versatile building block for further chemical elaboration. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and a critical analysis of each method's underlying principles.

I. Strategic Approaches to the Synthesis of Tetrahydro-2H-pyran-2-carbonitrile

The synthesis of Tetrahydro-2H-pyran-2-carbonitrile can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

-

Nucleophilic Substitution of 2-Halo-tetrahydropyrans: This classical approach relies on the displacement of a halide at the anomeric position with a cyanide nucleophile.

-

Anomeric Cyanation of Tetrahydropyran Derivatives: This method involves the direct introduction of a cyano group at the C2 position of a tetrahydropyran ring bearing a suitable leaving group, such as an acetate.

-

Radical C-H Cyanation of Tetrahydropyran: A more modern approach that involves the direct functionalization of the C-H bond at the anomeric center, often through photoredox catalysis.

This guide will delve into the practical execution of each of these strategies, providing detailed protocols and elucidating the key factors that govern their success.

II. Comparative Analysis of Synthetic Protocols

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key parameters for each method.

| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield (%) | Stereoselectivity | Key Advantages | Key Considerations |

| Nucleophilic Substitution | 2-Bromotetrahydropyran | Metal cyanides (CuCN, AgCN) | 12-40% | Mixture of anomers | Readily available starting material. | Low to moderate yields, use of toxic metal cyanides. |

| Anomeric Cyanation | 2-Acetoxytetrahydropyran | TMSCN, Lewis Acid (e.g., BF₃·OEt₂) | 70-90% | Can be controlled by catalyst and conditions. | High yields, potential for stereocontrol. | Requires preparation of the activated anomeric substrate. |

| Radical C-H Cyanation | Tetrahydropyran | Photocatalyst, TsCN | 60-80% | Generally not stereoselective. | Direct C-H functionalization, avoids pre-functionalization. | Requires specialized photochemical equipment. |

III. Detailed Application Notes and Protocols

A. Protocol 1: Synthesis via Nucleophilic Substitution of 2-Bromotetrahydropyran

This method represents a traditional and straightforward approach to Tetrahydro-2H-pyran-2-carbonitrile, proceeding through the metathesis of 2-bromotetrahydropyran with a metal cyanide.

Causality Behind Experimental Choices:

The choice of the metal cyanide is critical in this reaction. While potassium cyanide is generally unreactive, copper(I) cyanide and silver cyanide have shown efficacy. The higher reactivity of these metal cyanides is attributed to the covalent character of the metal-cyanide bond, which facilitates the nucleophilic attack of the cyanide ion on the electrophilic anomeric carbon of 2-bromotetrahydropyran. The reaction is typically performed in a non-polar solvent like toluene to facilitate the dissolution of the organic substrate. The reaction temperature is kept moderate (20-30°C) as higher temperatures can lead to decomposition and the formation of byproducts.

Experimental Protocol:

-

Preparation of 2-Bromotetrahydropyran: This starting material can be prepared from 3,4-dihydro-2H-pyran and HBr.

-

Cyanation Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromotetrahydropyran (1.0 eq) in toluene.

-

Add copper(I) cyanide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature (20-30°C) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture to remove the insoluble copper salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Tetrahydro-2H-pyran-2-carbonitrile.

-

B. Protocol 2: Synthesis via Anomeric Cyanation of 2-Acetoxytetrahydropyran

This protocol describes a highly efficient method for the synthesis of Tetrahydro-2H-pyran-2-carbonitrile through the Lewis acid-catalyzed reaction of an anomeric acetate with trimethylsilyl cyanide (TMSCN).

Causality Behind Experimental Choices:

The anomeric acetate serves as a good leaving group upon activation by a Lewis acid. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly employed to activate the anomeric position, facilitating the formation of an oxocarbenium ion intermediate.[1][2][3] Trimethylsilyl cyanide (TMSCN) is a versatile and less hazardous cyanide source compared to inorganic cyanides.[4][5] The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid, solvent, and temperature, with the formation of either the axial or equatorial nitrile being favored.[2]

Experimental Protocol:

-

Preparation of 2-Acetoxytetrahydropyran: This can be synthesized from the corresponding hemiacetal by acetylation.

-

Anomeric Cyanation:

-

To a solution of 2-acetoxytetrahydropyran (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add trimethylsilyl cyanide (TMSCN, 1.5 eq).

-

Slowly add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, 1.2 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield Tetrahydro-2H-pyran-2-carbonitrile.

-

C. Protocol 3: Synthesis via Radical C-H Cyanation of Tetrahydropyran

This modern approach utilizes photoredox catalysis to directly functionalize the C-H bond at the anomeric position of tetrahydropyran, offering a more atom-economical route.[6][7]

Causality Behind Experimental Choices:

This method relies on the generation of a radical at the C2 position of the tetrahydropyran ring. An organic photocatalyst, such as an acridinium salt, is excited by visible light and then oxidizes the tetrahydropyran to its radical cation.[6][7] Subsequent deprotonation generates the key α-oxy radical intermediate. This radical then reacts with an electrophilic cyanating agent, such as tosyl cyanide (TsCN), in a radical addition-elimination process to form the desired C-CN bond.[8][9] The use of a phosphate base is crucial to facilitate the deprotonation of the radical cation. Dichloromethane is often used as the solvent due to its transparency to visible light and its ability to dissolve the reactants.

Experimental Protocol:

-

Reaction Setup:

-

In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine tetrahydropyran (1.0 eq), an acridinium photocatalyst (e.g., Mes-Acr-Ph⁺ BF₄⁻, 1-5 mol%), tosyl cyanide (TsCN, 1.5-2.0 eq), and a phosphate base (e.g., K₂HPO₄, 2.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

-

Photochemical Reaction:

-

Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm) at room temperature.

-

Stir the reaction mixture vigorously during irradiation.

-

Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate Tetrahydro-2H-pyran-2-carbonitrile.

-

IV. Visualization of Reaction Mechanisms

To further elucidate the chemical transformations described, the following diagrams illustrate the proposed reaction mechanisms.

A. Anomeric Cyanation Mechanism

Caption: Proposed mechanism for Lewis acid-catalyzed anomeric cyanation.

B. Radical C-H Cyanation Mechanism

Caption: Proposed mechanism for photocatalytic radical C-H cyanation.

V. References

-

Inoue, H., Hoshikawa, T., & Kamijo, S. (2011). Photochemically Induced Radical Transformation of C(sp3)−H Bonds to C(sp3)−CN Bonds. Organic Letters, 13(21), 5928–5931. [Link][6]

-

Hong, K., Lee, S., & Hong, S. H. (2021). Direct C(sp3)−H Cyanation Enabled by a Highly Active Decatungstate Photocatalyst. Organic Letters, 23(14), 5501–5505. [Link][6][7]

-

Zelinski, R., & Yorka, K. (1957). Preparation of 2-Cyanotetrahydropyran. The Journal of Organic Chemistry, 22(11), 1479-1480.

-

Kim, D., & Chang, S. (2015). Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. Organic Letters, 17(3), 660–663. [Link][7][10][11][12]

-

Olier, C., Kaafarani, M., Gastaldi, S., & Bertrand, M. P. (2010). Tetrahydropyran synthesis. Tetrahedron, 66(3), 413-445.

-

Pawar, A. B., & Chang, S. (2015). Cobalt-catalyzed C-H cyanation of (hetero)arenes and 6-arylpurines with N-cyanosuccinimide as a new cyanating agent. Organic letters, 17(3), 660-663. [Link][7][10][11][12][13]

-

Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375.

-

Xia, A., & Xia, W. (2020). Water-Mediated Radical C−H Tosylation of Alkenes with Tosyl Cyanide. The Journal of Organic Chemistry, 85(15), 9986–9994. [Link][14]

-

Floreancig, P. E. (2011). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of Chemical Research, 44(5), 346–355. [Link][15]

-

White, M. C. (2012). If C–H Bonds Could Talk – Selective C–H Bond Oxidation. Science, 335(6070), 807–809. [Link][16]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link][17]

-

Kamijo, S., Hoshikawa, T., & Inoue, M. (2013). Photo-induced radical transformations of tosyl cyanide. Organic & Biomolecular Chemistry, 11(34), 5576-5585. [Link][8][9]

-

Knochel, P., & Cahiez, G. (2004). Toluenesulfonyl Cyanide (TsCN). Synlett, 2004(12), 2279-2280.[9]

-

MacMillan, D. W. C. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(42), 14899–14902. [Link][18]

-

Wu, J. (2024). Branch-Selective Cyanation of Alkenes Through Photoinduced Traceless Functional Group Translocation. CCS Chemistry. [Link][19]

-

Li, J. (2021). GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. The Journal of Organic Chemistry, 86(17), 12136–12144. [Link][13]

-

Gupta, A., & Singh, J. (2022). Cyanation: a photochemical approach and applications in organic synthesis. RSC Advances, 12(43), 28203-28224. [Link][12][16]

-

Fairbanks, A. J. (2014). A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. The Journal of organic chemistry, 79(13), 5913–5933. [Link][1][20]

-

Demchenko, A. V. (2015). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Chemical reviews, 115(1), 544–595. [Link][1]

-

Bennett, C. S. (2014). Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. Topics in Current Chemistry, 354, 1-48. [Link][3]

-

Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link][21][22]

-

Wang, J. (2019). Enantioselective cyanation via radical-mediated C−C single bond cleavage for synthesis of chiral dinitriles. Nature Communications, 10(1), 5403. [Link][23][24]

-

Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2653–2667. [Link][4][25]

-

Shibasaki, M., & Kanai, M. (2005). Dual Lewis acid-Lewis base activation in enantioselective cyanation of aldehydes using acetyl cyanide and cyanoformate as cyanide sources. Journal of the American Chemical Society, 127(33), 11592–11593. [Link][26]

-

Kappe, C. O. (2018). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 20(24), 7941–7945. [Link][3][5]

-

Wang, D. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 2–5. [Link][27]

-

Janecka, A. (2018). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 23(10), 2636. [Link][24][28]

-

Rodriguez, J. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link][20][22][26][29]

-

Leadbeater, N. E. (2006). Optimisation and scale-up of microwave assisted cyanation. Tetrahedron, 62(49), 11449-11454. [Link][30]

-

Baran, P. S. (2017). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition, 56(8), 2159–2163. [Link][8][31]

-

Lecomte, M., & Rombouts, F. (2021). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)–H Cyanation. Angewandte Chemie International Edition, 60(28), 15336-15341. [Link][32]

-

Amarante, G. W. (2022). recent advances in cyanation reactions. Química Nova, 45(6), 712-727. [Link][33]

Sources

- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pr.ibs.re.kr [pr.ibs.re.kr]

- 8. Photo-induced radical transformations of tosyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cobalt-catalyzed C-H cyanation of (hetero)arenes and 6-arylpurines with N-cyanosuccinimide as a new cyanating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Tetrahydropyran synthesis [organic-chemistry.org]

- 18. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chinesechemsoc.org [chinesechemsoc.org]

- 20. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Stereoselective trimethylsilylation of α- and β-galactopyranoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. communities.springernature.com [communities.springernature.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. cem.de [cem.de]

- 31. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. gala.gre.ac.uk [gala.gre.ac.uk]

- 33. scielo.br [scielo.br]

Application Note: Advanced Strategies for Cyanohydrin Synthesis

Abstract

Cyanohydrins are pivotal chiral building blocks in the synthesis of

Part 1: Mechanistic Fundamentals

The Lapworth Mechanism

The formation of cyanohydrins is a classic reversible nucleophilic addition, first elucidated by Arthur Lapworth in 1903.[1][2] Understanding the kinetics and thermodynamics of this mechanism is the prerequisite for high-yield synthesis.

Key Mechanistic Insights:

-

The Active Nucleophile: The reaction requires the cyanide ion (

), not hydrocyanic acid ( -

Reversibility & Equilibrium:

-

Aldehydes: Equilibrium generally favors the cyanohydrin (

). -

Ketones: Equilibrium is often unfavorable (

) due to steric hindrance and the loss of stabilization energy from the ketone carbonyl.

-

-

Thermodynamic Control: To drive the reaction with ketones, one must remove the product from the equilibrium (e.g., phase transfer, precipitation) or use a "masked" cyanide source like TMSCN.

Mechanistic Visualization

The following diagram illustrates the reversible addition and the critical role of pH in maintaining the active nucleophile concentration.

Part 2: Synthetic Strategies & Decision Matrix

Choosing the correct protocol depends heavily on the substrate (aldehyde vs. ketone) and the requirement for stereochemistry.

| Feature | Protocol A: Traditional (Aq/Org) | Protocol B: Silyl Cyanation (TMSCN) | Protocol C: Biocatalytic (HNL) |

| Reagent | NaCN / KCN + Acid | TMSCN (Trimethylsilyl cyanide) | HCN / Citrate Buffer |

| Catalyst | Base / Buffer | Lewis Acid (ZnI₂, AlCl₃) | Hydroxynitrile Lyase (HNL) |

| Solvent | Water/Alcohol/Ether | DCM / THF (Anhydrous) | MTBE / Buffer (Biphasic) |

| Product | Free Cyanohydrin | Silyl Ether (Protected) | Chiral Cyanohydrin |

| Best For | Aldehydes, Simple Ketones | Hindered Ketones, Moisture Sensitive | Enantiopure Pharma Intermediates |

| Safety | High Risk (HCN Gas) | Moderate (TMSCN is toxic but liquid) | High Risk (HCN Gas) |

Part 3: Experimental Protocols

Protocol A: Buffered Aqueous/Organic Synthesis (Standard)

Best for unhindered aldehydes where racemic product is acceptable.

Reagents:

-

Substrate (10 mmol)

-

KCN (12 mmol, 1.2 equiv)

-

Saturated NaHSO₃ (Sodium Bisulfite) solution

-

Solvent: Water/Ethanol or Water/THF

Workflow:

-

Preparation: Dissolve the aldehyde in a minimum amount of Ethanol/THF.

-

Bisulfite Adduct (Optional but Recommended): Add saturated NaHSO₃ to form the bisulfite adduct. This purifies the aldehyde and increases solubility.

-

Cyanide Addition: Cool the solution to 0°C. Add the KCN solution dropwise.

-

Expert Insight: The reaction generates the cyanohydrin and releases Na₂SO₃. This method avoids the direct handling of free HCN gas compared to acidifying KCN directly.

-

-

Workup: Stir for 1-2 hours. Extract with ether. Wash organic layer with dilute acid (0.1 M HCl) to remove residual cyanide, then brine.

-